Home > Products > Screening Compounds P141374 > Lysergic acid N-(methylpropyl)amide
Lysergic acid N-(methylpropyl)amide -

Lysergic acid N-(methylpropyl)amide

Catalog Number: EVT-10953219
CAS Number:
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lysergic acid N-(methylpropyl)amide, also known as LAMPA, is a synthetic compound belonging to the class of lysergamides. It is structurally related to lysergic acid diethylamide (LSD) and exhibits hallucinogenic properties. LAMPA is primarily utilized in scientific research and forensic applications, serving as an analytical reference material for the differentiation and confirmation of lysergic acid derivatives. Its unique structure contributes to its pharmacological effects, making it a subject of interest in various fields, including chemistry and biology.

Source and Classification

Lysergic acid N-(methylpropyl)amide can be synthesized from lysergic acid through a reaction with methylpropylamine. This compound is classified as a hallucinogen due to its structural similarities to other well-known lysergamides, particularly LSD. The compound's IUPAC name reflects its chemical structure, which includes a methylpropyl group attached to the nitrogen atom of the amide functional group.

Synthesis Analysis

Methods

The synthesis of lysergic acid N-(methylpropyl)amide typically involves the following steps:

  1. Preparation of Reactants: Lysergic acid is reacted with methylpropylamine in an inert atmosphere to prevent oxidation.
  2. Solvent Use: Solvents such as acetonitrile are commonly employed during the reaction to facilitate the process.
  3. Temperature Control: The reaction is conducted under controlled temperatures to optimize yield and purity.

Technical Details

The process generally follows a method where lysergic acid is converted into a mixed anhydride using trifluoroacetic anhydride before being reacted with methylpropylamine. This method ensures the formation of the desired amide with minimal side products. The reaction mixture is then purified, often using chromatography techniques to isolate the final product in high purity.

Molecular Structure Analysis

Structure

The molecular formula for lysergic acid N-(methylpropyl)amide is C20H25N3OC_{20}H_{25}N_{3}O, with a molecular weight of approximately 323.4 g/mol. The structure features a complex arrangement typical of lysergamides, including an indole ring system and an amide functional group.

Data

  • IUPAC Name: N-(methylpropyl)lysergamide
  • CAS Registry Number: 40158-98-3
  • Molecular Weight: 323.4320 g/mol
  • InChI Key: CZRJGQXHVRNZRZ-UHFFFAOYSA-N
Chemical Reactions Analysis

Types of Reactions

Lysergic acid N-(methylpropyl)amide can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form various derivatives.
  • Reduction: Reduction reactions may alter functional groups on the lysergic acid backbone.
  • Substitution: Substitution reactions can introduce different alkyl or aryl groups into the structure.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The specific conditions employed can significantly influence the products formed during these reactions.

Mechanism of Action

Lysergic acid N-(methylpropyl)amide's mechanism of action primarily involves binding to serotonin receptors in the brain, particularly the serotonin 2A receptor. This interaction leads to alterations in perception, mood, and cognition, characteristic of hallucinogenic compounds. The precise pathways and effects are still under investigation but are believed to involve complex neurochemical interactions that influence neurotransmitter release and neuronal activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like chloroform and acetonitrile.
  • Stability: Stability can vary based on environmental conditions such as temperature and light exposure.

Relevant analyses often involve techniques like liquid chromatography-mass spectrometry (LC-MS) to assess purity and identify structural characteristics.

Applications

Lysergic acid N-(methylpropyl)amide has several scientific applications:

  • Analytical Chemistry: Serves as an analytical reference material for differentiating lysergic acid derivatives.
  • Biological Research: Used in studies examining the effects of hallucinogens on biological systems.
  • Pharmacology: Investigated for potential therapeutic applications related to mental health disorders.
  • Forensic Science: Employed in developing methods for detecting lysergic acid derivatives in various samples.
Historical Context and Emergence in Scientific Literature

Discovery within Ergot Alkaloid Research Initiatives

Lysergic acid N-(methylpropyl)amide (commonly abbreviated LAMPA or LMP) emerged from systematic investigations into ergot alkaloids – biologically active compounds produced by the Claviceps purpurea fungus. Historical records document ergot's dual role as a toxin causing epidemics of "St. Anthony's Fire" (characterized by gangrene and convulsions) and as a medicinal agent used historically in obstetrics and traditional medicine [2]. The foundational lysergic acid structure, identified as the core scaffold of major ergot alkaloids in the early 20th century, enabled targeted chemical modifications to explore structure-activity relationships [2] [6].

Research initiatives, notably those led by Albert Hofmann at Sandoz Laboratories, systematically explored amide derivatives of lysergic acid during the 1930s-1950s. This work aimed to identify compounds with desirable therapeutic properties (e.g., uterotonic, migraine prophylaxis) while minimizing toxicity [3] [7]. Lysergic acid N-(methylpropyl)amide represents a structural variant within this broader class, where the amide nitrogen is substituted with a methyl group and a propyl group. Its synthesis followed the established pathway for generating lysergic acid amides, involving the coupling of lysergic acid with N-methylpropylamine [1] [9]. The compound was characterized as part of efforts to map how alterations in the alkyl substituents of the amide nitrogen influenced pharmacological profiles compared to seminal compounds like lysergic acid diethylamide (LSD) and ergometrine [7] [10].

Table 1: Key Ergot Alkaloids and Derivatives Relevant to Lysergic Acid N-(Methylpropyl)amide Contextualization

Compound NameChemical DesignationPrimary Research ContextDiscovery/Development Era
Lysergic Acid9,10-Didehydro-6-methylergoline-8-carboxylic acidCore Scaffold IsolationEarly 20th Century
Ergometrine (Ergonovine)Lysergic acid propanolamideUterotonic Agent1930s
Lysergic Acid Diethylamide (LSD)N,N-DiethyllysergamidePsychotropic Effects Screening1938/1943
MethylergometrineLysergic acid hydroxybutylamideImproved Uterotonic1940s
Lysergic Acid N-(Methylpropyl)amideN-Methyl-N-propyllysergamideStructure-Activity Relationship Exploration1950s-1960s

Early Pharmacological Screening in Analog Development Programs

Lysergic acid N-(methylpropyl)amide was subjected to pharmacological evaluation primarily within structured analog development programs investigating the impact of N-alkyl chain modifications on receptor affinity and functional activity. Early screening focused on receptor binding profiles, particularly at serotonergic (5-HT) receptors, and characteristic behavioral models used for hallucinogenic and non-hallucinogenic ergolines [3] [7] [10].

Key findings from these screening efforts established that:

  • Reduced Potency Relative to LSD: Lysergic acid N-(methylpropyl)amide demonstrated significantly lower potency than LSD in human studies. Doses up to 100 micrograms produced little to no noticeable psychedelic effects, contrasting sharply with LSD's activity in the 20-200 microgram range [3].
  • Partial Agonism at 5-HT2A Receptor: Crucially, research identified lysergic acid N-(methylpropyl)amide as a partial agonist with reduced efficacy at the serotonin 5-HT2A receptor, the primary target implicated in the hallucinogenic effects of LSD and related compounds [3]. This diminished intrinsic activity likely underpins its equivocal psychoactive effects in humans compared to the full agonism exhibited by LSD.
  • Head-Twitch Response (HTR) in Rodents: In animal models predictive of psychedelic potential, such as the serotonin 2A receptor-mediated head-twitch response in mice, lysergic acid N-(methylpropyl)amide was found to be active but substantially less potent than LSD. Its potency was noted to be roughly comparable to other analogs like N-ethyl-N-cyclopropyl lysergamide (ECPLA) within this specific assay [3].
  • Comparative Pharmacology within Lysergamide Series: Screening placed lysergic acid N-(methylpropyl)amide within a spectrum of activity observed for N,N-dialkyl lysergamides. Analogs like N-methyl-N-isopropyl lysergamide (MIPLA) showed higher potency (approximately 1/3 to 1/2 that of LSD), while others like dimethyl (DAM-57) or dipropyl (DPL) lysergamides were markedly less potent (around 1/10th of LSD or less) [7] [10]. This highlighted the sensitivity of pharmacological activity to the specific steric and electronic properties of the N-alkyl substituents.

Table 2: Receptor Affinity and Functional Profile of Lysergic Acid N-(Methylpropyl)amide vs. Key Reference Compounds

Pharmacological CharacteristicLysergic Acid N-(Methylpropyl)amide (LAMPA)LSDMIPLA (Methylisopropyllysergamide)Ergometrine
Primary Serotonin Receptor ActionPartial Agonist (5-HT2A) [3]Full AgonistFull Agonist [7]Partial Agonist
Relative Human Hallucinogenic PotencyVery Low (≤1/20th LSD) [3]1 (Reference)~1/3 - 1/2 LSD [7]Negligible
Head-Twitch Response (Mouse) ActivityActive, Less Potent than LSD [3]High PotencyActive, Potent [7]Low Activity
Key Receptor Targets Beyond 5-HT2ADopamine Receptors (D1/D2) [4]5-HT1A, 5-HT2C, D1, D2, α-AdrenergicSimilar to LSD [7]5-HT1/2, α-Adrenergic

Regulatory Evolution as a Controlled Substance Analog

The regulatory status of lysergic acid N-(methylpropyl)amide evolved primarily in response to its structural and (potential) pharmacological similarity to the Schedule I controlled substance LSD. Key regulatory mechanisms applied include:

  • Federal Analogue Act (US): Enacted as part of the Controlled Substances Act in 1986, this provision allows any substance "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II controlled substance to be treated as such for prosecution purposes, even if not explicitly listed. Lysergic acid N-(methylpropyl)amide, as an N,N-dialkyl substituted lysergamide closely resembling LSD, falls under this broad analogue classification [3] [7]. Its possession or distribution intended for human consumption can thus be prosecuted similarly to LSD.
  • Explicit Listing in National Legislation: Some jurisdictions have moved beyond analogue acts to explicitly list specific lysergamides. For example:
  • France: Lysergic acid N-(methylpropyl)amide ("LAMPA") was explicitly listed as a narcotic by an amendment (Arrêté du 20 mai 2021) to the national narcotics list [7].
  • Germany: It falls under the NpSG (New Psychoactive Substances Act), which controls structural analogs of listed psychoactive substances, restricting them to industrial and scientific uses only [7].
  • International Scheduling: While not explicitly listed under the primary schedules of the United Nations Convention on Psychotropic Substances (1971), lysergic acid N-(methylpropyl)amide could potentially be controlled by member states under provisions covering isomers, esters, ethers, salts of scheduled substances (like LSD in Schedule I), or through national analogue legislation mirroring the UN Convention's intent to control chemically and pharmacologically similar substances.
  • Impact of Pharmacological Research on Regulation: The identification of its partial agonist activity and low human potency [3] did not exempt lysergic acid N-(methylpropyl)amide from control. Regulatory frameworks focus primarily on structural similarity to prohibited substances (like LSD) and the potential for abuse or effect, rather than requiring demonstration of equivalent high potency or significant abuse prevalence. Its emergence in scientific literature and potential availability solidified its status as a controlled substance analogue.

Table 3: Regulatory Timeline and Status Evolution for Lysergic Acid N-(Methylpropyl)amide

Time PeriodRegulatory Action/Classification MechanismJurisdiction(s)Basis
Pre-1986Research Compound (No Specific Control)GlobalPrimarily confined to scientific literature and pharmacological screening
1986-PresentCovered by Federal Analogue Act (as LSD analogue)United StatesSubstantial structural similarity to LSD (Schedule I)
2021-PresentExplicitly listed as a narcoticFranceSpecific amendment to national narcotics list
Post-NpSG (2016)Controlled under NpSG (Industrial/Scientific use only)GermanyStructural analogue of prohibited psychoactive substances
OngoingSubject to control via analogue provisions or customs lawsUK, Canada, Australia, othersStructural similarity to internationally controlled LSD

Properties

Product Name

Lysergic acid N-(methylpropyl)amide

IUPAC Name

N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3

InChI Key

CZRJGQXHVRNZRZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.